molecular formula C18H14O3 B166403 Ethyl 9-phenanthroylformate CAS No. 139746-29-5

Ethyl 9-phenanthroylformate

Cat. No.: B166403
CAS No.: 139746-29-5
M. Wt: 278.3 g/mol
InChI Key: RDMOHFCKCJWTCG-UHFFFAOYSA-N
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Description

Ethyl 9-phenanthroylformate is an organic compound belonging to the class of esters. It is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and an ethyl ester functional group. This compound is used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

Ethyl 9-phenanthroylformate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 9-phenanthroylformate can be synthesized from 9-bromophenanthrene and diethyl oxalate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol, which facilitates the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Phenanthrene-9-carboxylic acid.

    Reduction: Phenanthrene-9-methanol.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 9-phenanthroylformate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

  • Ethyl 2-oxo-2-(phenanthren-9-yl)acetate
  • Oxophenanthren-9-ylacetic acid ethyl ester
  • 9-Phenanthreneacetic acid, α-oxo-, ethyl ester

Comparison: Ethyl 9-phenanthroylformate is unique due to its specific ester functional group attached to the phenanthrene core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the ethyl ester group can influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-oxo-2-phenanthren-9-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOHFCKCJWTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567076
Record name Ethyl oxo(phenanthren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139746-29-5
Record name Ethyl oxo(phenanthren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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